molecular formula C18H18N4O3 B2530493 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole CAS No. 2034497-23-7

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole

Cat. No.: B2530493
CAS No.: 2034497-23-7
M. Wt: 338.367
InChI Key: COYCDTPGYRQGEH-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole is a synthetic indole derivative offered for research and development purposes. Indoles represent a privileged scaffold in medicinal chemistry, renowned for their widespread presence in biologically active compounds and natural products . The indole nucleus is a near-ubiquitous component of potent natural and synthetic molecules, known to confer a broad spectrum of pharmacological properties, including potential anti-cancer, anti-inflammatory, antimicrobial, and anti-tubercular activities . The molecular architecture of this particular compound features a 6-methoxyindole core coupled with a pyrrolidine-carbonyl linker and a pyrimidinyloxy moiety. The pyrimidine ring is a key pharmacophore frequently utilized in drug discovery for its ability to engage in hydrogen bonding and π-π interactions with biological targets. This specific structural combination suggests potential for interaction with various enzymatic systems and cellular receptors, making it a compound of significant interest for investigating new therapeutic avenues. Researchers can explore this molecule as a novel chemical entity in hit-to-lead optimization campaigns, for target identification and validation studies, or as a building block in the synthesis of more complex chemical libraries. This product is intended for use in controlled laboratory environments by qualified researchers. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. The safety data for this compound have not been fully established; researchers should handle it with appropriate personal protective equipment and under suitable containment conditions.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-(3-pyrimidin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-24-13-4-3-12-9-16(21-15(12)10-13)17(23)22-8-5-14(11-22)25-18-19-6-2-7-20-18/h2-4,6-7,9-10,14,21H,5,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COYCDTPGYRQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(C3)OC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be introduced through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone, under basic conditions.

    Pyrimidin-2-yloxy Substitution: The pyrimidin-2-yloxy group can be introduced through a nucleophilic substitution reaction using pyrimidine-2-ol and a suitable leaving group, such as a halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrimidine-2-ol in the presence of a base such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methoxy-2-[3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pharmacological and Functional Insights

Cytotoxicity and Anticancer Potential
  • Target Compound : The 2-pyrrolidine-1-carbonyl group in the target compound resembles the 3-piperazinylmethyl substituent in cytotoxic indole derivatives from . However, positional isomerism (2- vs. 3-substitution) may significantly alter binding to cellular targets. For example, 3-substituted indoles with piperazine groups showed direct cytotoxicity (IC₅₀ < 10 μM), whereas 2-substituted analogs like the target compound might prioritize enzyme inhibition over direct cell death .
  • Pyrimidine vs. Pyridine Moieties: The pyrimidin-2-yloxy group in the target compound differs from the pyridinyl group in ’s saliva-associated indole.
Neuropharmacological Relevance
  • SNDRI Activity : The pyrrolidine-1-carbonyl group in the target compound is structurally analogous to the 3-(1,2,3,6-tetrahydropyridin-4-yl) group in ’s MAT ligands. Replacement of the indole core with pyrrolo[2,3-b]pyridine in related studies reduced 5-HT1A/SERT affinity, indicating that the indole-pyrrolidine-pyrimidine triad in the target compound may optimize dual-target engagement .
  • Cannabinoid Receptor Analogy: 975F-PY-PICA () shares a pyrrolidine-1-carbonyl group with the target compound but includes a fluoropentyl chain for CB1/CB2 binding.

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